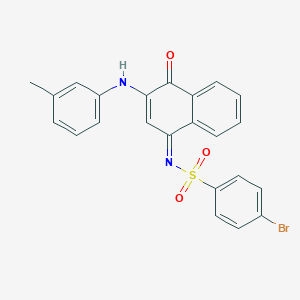![molecular formula C25H20FNO4S B281548 N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281548.png)
N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TFB-TBOA is a potent and selective blocker of excitatory amino acid transporters (EAATs), which are responsible for regulating the levels of glutamate, the primary excitatory neurotransmitter in the brain. EAATs play a crucial role in maintaining normal brain function, and their dysfunction has been implicated in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Applications De Recherche Scientifique
TFB-TBOA has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been used to study the role of N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide in synaptic transmission and plasticity, as well as in the pathophysiology of various neurological disorders. TFB-TBOA has also been used to investigate the potential therapeutic effects of modulating EAAT activity in these disorders.
Mécanisme D'action
TFB-TBOA acts as a competitive inhibitor of N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide, binding to the glutamate binding site and preventing the uptake of glutamate into presynaptic neurons and astrocytes. This results in an increase in extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage.
Biochemical and physiological effects:
TFB-TBOA has been shown to have a number of biochemical and physiological effects, including an increase in extracellular glutamate levels, a decrease in glutamate uptake by astrocytes, and an increase in synaptic transmission and plasticity. It has also been shown to have neuroprotective effects in animal models of stroke and epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TFB-TBOA is its selectivity for N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide, which allows for the specific modulation of glutamate uptake without affecting other neurotransmitter systems. However, TFB-TBOA has a relatively short half-life and can be toxic at high concentrations, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on TFB-TBOA, including the development of more potent and selective EAAT inhibitors, the investigation of the role of N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide in other neurological disorders, and the development of novel therapeutic strategies based on modulating EAAT activity. Additionally, further studies are needed to better understand the biochemical and physiological effects of TFB-TBOA and to optimize its use in scientific research.
Méthodes De Synthèse
The synthesis of TFB-TBOA involves several steps, including the reaction of 2,3-dichlorobenzoyl chloride with 4-fluorophenylsulfonyl chloride to form 2,3-dichlorobenzoyl-4-fluorophenylsulfonamide. This compound is then reacted with 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine to form TFB-TBOA.
Propriétés
Formule moléculaire |
C25H20FNO4S |
|---|---|
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
N-(4-fluorophenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide |
InChI |
InChI=1S/C25H20FNO4S/c26-18-10-13-20(14-11-18)32(29,30)27(25(28)17-6-2-1-3-7-17)19-12-15-24-22(16-19)21-8-4-5-9-23(21)31-24/h1-3,6-7,10-16H,4-5,8-9H2 |
Clé InChI |
DGFHQAGLLSHNBR-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)N(C(=O)C4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)F |
SMILES canonique |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)N(C(=O)C4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-{butyryl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281465.png)
![Ethyl 5-{butyryl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281466.png)
![Methyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281470.png)

![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281483.png)
![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide](/img/structure/B281484.png)
![Ethyl 5-{benzoyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281486.png)
![N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)butanamide](/img/structure/B281495.png)
![4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281499.png)


![Methyl 2-({1-oxo-4-[(2-thienylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281503.png)
![Methyl 2-[(4-{[(4-ethoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281504.png)
![Methyl 2-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281505.png)